1-(1-Adamantylmethyl)pyrrolidin-2-one
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Overview
Description
1-(1-Adamantylmethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C15H23NO. It is a derivative of pyrrolidin-2-one, featuring an adamantylmethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantylmethyl)pyrrolidin-2-one typically involves the reaction of adamantylmethylamine with pyrrolidin-2-one under specific conditions. One common method includes:
Amination and Cyclization: This involves the reaction of adamantylmethylamine with a suitable precursor to form the pyrrolidin-2-one ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidin-2-one structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantylmethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The adamantylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(1-Adamantylmethyl)pyrrolidin-2-one has diverse applications in scientific research:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Drug Discovery: The compound’s unique structure makes it a candidate for drug discovery and development.
Material Science: It is studied for its potential use in creating novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Adamantylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its rigidity and bulk, which can influence the compound’s binding to biological targets. The pyrrolidin-2-one moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: The parent compound, lacking the adamantylmethyl group.
Adamantane Derivatives: Compounds with similar adamantyl groups but different functional groups attached.
Uniqueness
1-(1-Adamantylmethyl)pyrrolidin-2-one is unique due to the combination of the adamantylmethyl group and the pyrrolidin-2-one structure. This combination imparts specific physical and chemical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-(1-adamantylmethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c17-14-2-1-3-16(14)10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGFLDXBABFMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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